L-Name

Vue d'ensemble

Description

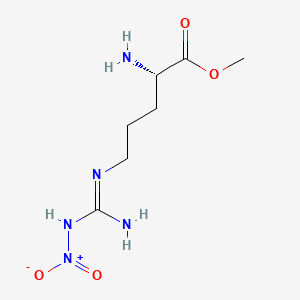

Le N-oméga-nitro-L-arginine méthyl ester est un composé synthétique qui agit comme un inhibiteur de la synthase d'oxyde nitrique. C'est un analogue plus soluble de l'arginine et il est largement utilisé dans la recherche scientifique pour étudier le rôle de l'oxyde nitrique dans divers processus physiologiques et pathologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le N-oméga-nitro-L-arginine méthyl ester est généralement synthétisé en faisant réagir de l'acide nitrique avec du L-arginine méthyl ester. La réaction implique la nitration du groupe guanidine du L-arginine méthyl ester pour former le dérivé nitro .

Méthodes de production industrielle : La production industrielle de N-oméga-nitro-L-arginine méthyl ester suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle précis des conditions de réaction afin d'assurer un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

L-NAME and Nitric Oxide Production

This compound was previously considered to have a stable nitro group, but recent research indicates that this compound can release nitric oxide (NO) from its nitro group . This reduction can occur through Fenton chemistry, which is enhanced by transition metals and hydrogen peroxide (H2O2) .

-

In Vitro Studies: In experiments with only trace amounts of transition metals and H2O2, the reaction proceeds slowly and doesn't significantly affect the NOS-inhibiting effects of this compound .

-

In Vivo Studies: In biological environments, metals and metalloproteins can catalyze the Fenton reaction, leading to considerable NO production from this compound. In rats administered 15N-nitro-L-NAME, plasma 15N-NOx levels reached approximately one-third of endogenous levels, with significant amounts of NOx found in the liver .

Fenton Chemistry and this compound

The reduction of the guanidino nitro group in this compound can proceed via Fenton chemistry, which is promoted by transition metals and H2O2 .

-

NOx production from this compound is increased by the addition of metal ions (Fe2+) .

-

Superoxide dismutase 1 (SOD1), which converts superoxide to H2O2, increases NOx production, while catalase, which converts H2O2 to H2O, diminishes it .

This compound and Biological Matrices

This compound's NOx production varies across different biological matrices :

-

Peritoneal fluid and plasma showed the most pronounced NOx production .

-

Femoral muscle homogenates and blood showed the least NOx production .

-

The addition of catalase largely ablates NOx production in biomatrices, which is consistent with a role for H2O2 and Fenton chemistry .

This compound and Macrophages

Exposure of RAW264.7 macrophages to this compound leads to a significant increase of NOx in cell lysates, but not in media .

-

NOx production is absent if this compound alone, in the absence of cells, is added to the culture media, suggesting that the cells are required for NO production from this compound .

-

Stimulation of macrophages by hypoxia or antimycin A, which increases intracellular ROS levels, resulted in increased NOx production in the presence of this compound. In contrast, the addition of deferoxamine or resveratrol, which decreases intracellular ROS, decreased NOx production .

This compound and Liver Injury

This compound treatment can lead to liver injury and hypertension .

-

This compound increases serum total cholesterol (TC), triglyceride (TG), alanine transaminase (ALT), and aspartate transaminase (AST) levels .

-

This compound can induce changes in total hepatic lipids and most hepatic triglycerides, as well as fatty acid (FA) .

-

This compound treatment might increase fatty acid synthesis and desaturation, as well as reduce β-oxidation in the liver, which may be essential factors in regulating the hepatic fatty acid metabolism .

This compound and Nitric Oxide Synthase (NOS)

This compound has been widely used to inhibit constitutive NO synthase (NOS) in different biological systems .

-

This compound treatment dramatically inhibited eNOS expression, while not influencing the expression of iNOS and nNOS .

-

This compound inhibits NO production from L-arginine through an eNOS-dependent pathway in endothelial cells .

This compound and Oxidative Stress

-

This compound injection resulted in increased bilateral nitrite production in the forebrain cortex .

-

This compound injection resulted in lower nitrite levels in both the ipsi- and contralateral forebrain cortices .

-

This compound injection resulted in lower bilateral SOD activity in the forebrain cortex .

Applications De Recherche Scientifique

Research Applications

L-NAME has been employed in several key areas of research:

Cardiovascular Research

- Hypertension Studies : this compound is commonly used to induce hypertension in animal models. By inhibiting nitric oxide production, researchers can study the effects of reduced nitric oxide levels on blood pressure regulation and vascular tone.

- Endothelial Function : It helps investigate the role of nitric oxide in endothelial function and its implications for cardiovascular diseases.

Neurological Research

- Neurotransmission : In neuroscience, this compound is utilized to explore the role of nitric oxide in synaptic transmission and its effects on neurodegenerative diseases.

- Pain Models : Studies have shown that NOS inhibitors like this compound can alleviate morphine tolerance and withdrawal symptoms, making it valuable for pain management research .

Inflammation and Immune Response

- Cytokine Production : this compound's inhibition of nitric oxide synthesis allows researchers to study its impact on immune cell function and inflammatory signaling pathways.

- Clinical Applications : In clinical settings, this compound has been evaluated for its efficacy in treating refractory cardiogenic shock, showing promising results in improving blood pressure and urine output .

Case Study 1: Cardiogenic Shock Treatment

A clinical trial involving 30 patients with refractory cardiogenic shock demonstrated that those treated with this compound showed a significant reduction in mortality rates (27% vs. 67% in the control group) and improved mean arterial blood pressure after treatment .

Case Study 2: Chronic Treatment Effects

Research conducted on Wistar rats revealed that prolonged treatment with this compound led to increased NOS activity in certain organs while decreasing it in others. This study highlighted the complex effects of this compound on different physiological systems over extended periods .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Cardiovascular Research | Inducing hypertension for blood pressure studies | Reduced nitric oxide levels lead to increased BP |

| Neurological Research | Investigating neurotransmission and pain models | Alleviation of morphine tolerance observed |

| Inflammation Response | Studying immune cell function | Impact on cytokine production noted |

| Clinical Trials | Treatment for refractory cardiogenic shock | Significant improvement in patient outcomes |

Mécanisme D'action

N-omega-nitro-L-arginine methyl ester exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide. By blocking this enzyme, the compound reduces the levels of nitric oxide in the body, which can affect various physiological processes such as vasodilation and neurotransmission .

Comparaison Avec Des Composés Similaires

N-omega-nitro-L-arginine: Another nitric oxide synthase inhibitor with similar properties.

NG-monomethyl-L-arginine: A competitive inhibitor of nitric oxide synthase.

L-N6-(1-Iminoethyl)lysine dihydrochloride: A selective inhibitor of inducible nitric oxide synthase

Uniqueness: N-omega-nitro-L-arginine methyl ester is unique due to its high solubility and cell permeability, making it more effective in various experimental settings compared to other similar compounds .

Activité Biologique

L-NAME (NG-Nitro-L-arginine methyl ester) is a well-studied compound primarily known for its role as a non-selective inhibitor of nitric oxide synthase (NOS). This inhibition leads to a decrease in nitric oxide (NO) production, which has significant implications in various biological processes and therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on different biological systems, and relevant case studies.

This compound acts by blocking the conversion of L-arginine to nitric oxide, a critical signaling molecule involved in numerous physiological functions, including vasodilation, neurotransmission, and immune response. By inhibiting NOS, this compound can induce various physiological changes:

- Vasoconstriction : Reduction in NO levels leads to increased vascular resistance.

- Altered neurotransmission : Impacts synaptic transmission and neuronal signaling.

- Inflammatory response modulation : Influences cytokine production and immune cell activity.

1. Cardiovascular Effects

This compound is often used in animal models to induce hypertension. Studies have demonstrated that administration of this compound results in elevated blood pressure due to reduced NO availability.

| Study | Model | Dosage | Result |

|---|---|---|---|

| Pass et al. (2021) | Rats | 100 mg/kg/day | Induced hypertension and vascular dysfunction |

| R&D Systems (2024) | Various | 100 mM | Inhibition of NO synthesis |

2. Neuroprotective Effects

Research indicates that this compound can have neuroprotective properties by modulating oxidative stress. In models of neurodegenerative diseases, it has been shown to affect neuronal survival positively.

| Study | Model | Dosage | Result |

|---|---|---|---|

| Pop et al. (2018) | Rat model of stroke | 50 mg/kg | Reduced infarct size and improved neurological function |

3. Anti-inflammatory Activity

This compound's inhibition of NO production also affects inflammatory pathways. It has been utilized to assess the role of NO in inflammation-related conditions.

| Study | Model | Dosage | Result |

|---|---|---|---|

| MDPI (2020) | RAW 264.7 macrophages | 35 µg/mL | Inhibited NO production by 50% |

Case Study 1: Hypertension Induction

In a controlled study, this compound was administered to rats to evaluate its effects on blood pressure regulation. The results indicated a significant increase in systolic blood pressure compared to control groups, establishing this compound as a reliable agent for inducing hypertension in experimental settings.

Case Study 2: Neuroprotection in Stroke Models

Another study investigated the neuroprotective effects of this compound in a rat model of ischemic stroke. The treatment group receiving this compound showed reduced neuronal death and improved functional recovery compared to untreated controls, suggesting potential therapeutic applications in stroke management.

Propriétés

IUPAC Name |

methyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N5O4/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15/h5H,2-4,8H2,1H3,(H3,9,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWZGJVSDFYRIX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50903-99-6 | |

| Record name | NG-Nitro-L-arginine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50903-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NG-Nitroarginine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050903996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-omega-nitro-L-arginine methyl ester | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-NAME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55S2QJN2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.